5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one
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Overview
Description
5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the pyridinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyloxy group: This step might involve a nucleophilic substitution reaction where a benzyl group is introduced.
Addition of the hydroxymethyl group: This can be done through a hydroxymethylation reaction.
Attachment of the morpholino-2-oxoethyl group: This step might involve a coupling reaction using morpholine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions might convert certain functional groups into alcohols or amines.
Substitution: The benzyloxy and morpholino groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyloxy ketones, while reduction could produce hydroxymethyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, compounds like 5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one are investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by mimicking or blocking its natural ligand.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-methylpyridin-4(1H)-one: Similar structure but lacks the benzyloxy and morpholino groups.
2-(hydroxymethyl)-5-methoxypyridin-4(1H)-one: Similar but with a methoxy group instead of benzyloxy.
1-(2-morpholino-2-oxoethyl)-2-methylpyridin-4(1H)-one: Similar but with a methyl group instead of hydroxymethyl.
Uniqueness
The unique combination of functional groups in 5-(benzyloxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one might confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(hydroxymethyl)-1-(2-morpholin-4-yl-2-oxoethyl)-5-phenylmethoxypyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c22-13-16-10-17(23)18(26-14-15-4-2-1-3-5-15)11-21(16)12-19(24)20-6-8-25-9-7-20/h1-5,10-11,22H,6-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEQYHYEYPLNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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